molecular formula C14H19NO5 B1272381 Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid CAS No. 500788-89-6

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Cat. No. B1272381
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-LLVKDONJSA-N
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Description

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a Boc-protected amino acid derivative. Boc, or tert-butyloxycarbonyl, is a common protecting group used in peptide synthesis to protect the amino group. The compound mentioned is not directly synthesized in the provided papers, but the methods described could potentially be adapted for its synthesis. The presence of a 3-hydroxy-phenyl group suggests that it could be of interest in the synthesis of complex molecules, possibly including pharmaceuticals.

Synthesis Analysis

The synthesis of related Boc-protected amino acids is described in the papers. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involves a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another paper describes the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which includes esterification, Collins oxidation, and oxidation with sodium chlorite . These methods could be relevant for the synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid would include a Boc-protected amino group, a phenyl ring with a hydroxyl substituent at the 3-position, and a propionic acid side chain. The stereochemistry at the chiral center is specified as (R), which is important for the biological activity of the molecule. The papers do not directly analyze this molecule but discuss related compounds, such as optically pure N-Boc-protected fluoroprolines, which are synthesized from hydroxyproline .

Chemical Reactions Analysis

The Boc group is typically used in peptide synthesis because it can be removed under acidic conditions without affecting other functional groups like the hydroxyl or carboxyl groups. The papers provided do not discuss the chemical reactions of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid specifically, but they do mention the synthesis of other Boc-protected amino acids and their subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid would include its solubility, melting point, and optical activity due to the chiral center. The Boc group increases the steric bulk and affects the compound's reactivity and solubility. The papers do not provide specific data on this compound but describe the synthesis and properties of similar Boc-protected amino acids .

Relevant Case Studies

While the provided papers do not include case studies on Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, they do offer insights into the synthesis of related compounds. For example, the efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine demonstrates the potential for creating complex Boc-protected amino acids with specific functional groups . These studies could serve as a foundation for future research involving the compound of interest.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β, γ-Diamino Acids

    Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid derivatives were used in the diastereoselective synthesis of β, γ-diamino acids, showing potential in peptide synthesis (Kano et al., 1988).

  • Neuroexcitant Analog Synthesis

    Isoxazole amino acids, important neuroexcitants, have been synthesized from similar compounds, indicating a role in neuropharmacology research (Pajouhesh & Curry, 1998).

  • Preparation of Fluoroprolines

    N-Boc-protected derivatives were synthesized for studying peptide bond isomerization, highlighting their utility in protein structure studies (Demange et al., 2001).

Biomedical Applications

  • Cholecystokinin Analogs Synthesis

    Boc-protected amino acids, like Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, are used in synthesizing cholecystokinin analogs, which are significant in gastroenterological studies (Amblard et al., 1993).

  • Synthesis of Membrane Proteins

    Such compounds are utilized in synthesizing complex membrane proteins, aiding in understanding cellular mechanisms (Sato et al., 2002).

  • Pharmacological Evaluation

    In medicinal chemistry, they are used for synthesizing and evaluating biologically active compounds like oxindoles, which have therapeutic potential (Marques & Burke, 2016).

Material Science and Engineering

  • Superabsorbent Polymer Development: They are used in creating amino acid-based superabsorbent polymers, showcasing applications in material science and engineering (Roy & De, 2014).

Catalysis and Chemical Reactions

  • Catalytic Properties in Organic Synthesis

    These compounds exhibit catalytic properties in organic synthesis, such as in aldol addition reactions (Al-Momani & Lataifeh, 2013).

  • Efficient N-tert-Butoxycarbonylation

    They play a role in the N-tert-butoxycarbonylation of amines, a crucial process in organic chemistry (Heydari et al., 2007).

Solubility and Thermodynamics

  • Solubility Studies: Its solubility in different solvents has been studied, contributing to our understanding of its physical properties and applications in solubility thermodynamics (Fan et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed and recommends washing skin thoroughly after handling . It is advised not to eat, drink or smoke when using this product .

properties

IUPAC Name

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375902
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

CAS RN

500788-89-6
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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